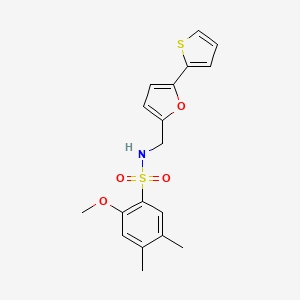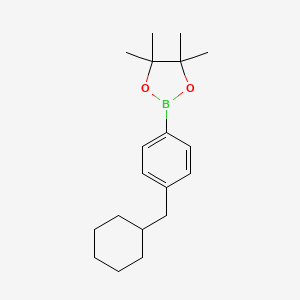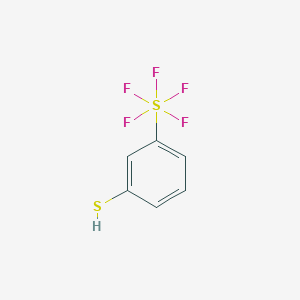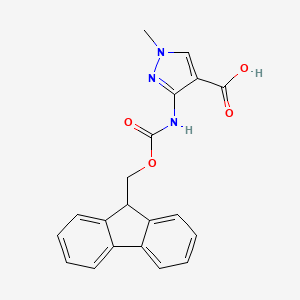![molecular formula C20H24N2O3 B2730417 N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 439111-15-6](/img/structure/B2730417.png)
N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide, also known as MPAF, is a compound that has been widely studied for its potential applications in scientific research. MPAF has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is not yet fully understood. However, studies have suggested that it may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has also been found to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. In addition, this compound has been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to be relatively non-toxic, allowing for its use in cell culture and animal studies. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound has neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another potential direction for research is the development of this compound derivatives with improved biological activity or specificity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Synthesis Methods
The synthesis of N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves the reaction of 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid with N-(3-aminopropyl)morpholine in the presence of a coupling reagent. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. This compound has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(21-8-3-9-22-10-12-24-13-11-22)19-14-17-16-5-2-1-4-15(16)6-7-18(17)25-19/h1-2,4-7,19H,3,8-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKOQRACRGXGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid](/img/structure/B2730334.png)
![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2730335.png)
![N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2730336.png)


![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2730340.png)

![(4-Benzylpiperazin-1-yl)-[2-(4-tert-butylphenoxy)pyridin-3-yl]methanone](/img/structure/B2730343.png)

![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2730348.png)

![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2730352.png)

![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2730357.png)